2-Isopropylthioxanthone

Descripción general

Descripción

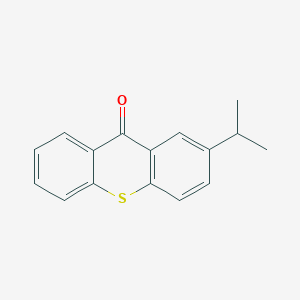

La 2-Isopropil Tioxantona es un compuesto orgánico con la fórmula molecular C16H14OS. Es un derivado de la tioxantona, conocida por sus propiedades fotoquímicas. Este compuesto se utiliza ampliamente como fotoiniciador en diversas aplicaciones industriales, particularmente en las industrias de impresión y embalaje .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de la 2-Isopropil Tioxantona generalmente implica la condensación de 4-isopropilbenceno-tiol con ácido 2-clorobenzoico. La reacción se lleva a cabo en presencia de un disolvente como la tetralina y un medio alcalino como el hidróxido de litio. La mezcla de reacción se calienta a un rango de temperatura de 180-190°C durante aproximadamente 6 horas. El producto se aísla luego a través de pasos como la exsolución, la neutralización, la ciclación, la hidrólisis y la recristalización .

Métodos de Producción Industrial: Otro método implica hacer reaccionar ácido benzoico con cumeno y azufre utilizando un catalizador superácido sólido a temperaturas entre 80-150°C. La mezcla de reacción se enfría luego, se extrae con tolueno y se purifica utilizando cromatografía en columna de gel de sílice .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-Isopropil Tioxantona experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Puede reducirse para formar derivados de tioxanteno.

Sustitución: Puede sufrir reacciones de sustitución electrofílica, particularmente en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los reactivos como el bromo y el cloruro de zinc se utilizan para reacciones de halogenación.

Productos Principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tioxanteno.

Sustitución: Derivados halogenados de tioxantona.

Aplicaciones Científicas De Investigación

UV Curing Technology

ITX is extensively used in UV-curable coatings and inks. Upon exposure to UV light, ITX absorbs energy and initiates a photochemical reaction that produces free radicals, leading to the quick curing of various materials. This application is crucial for enhancing productivity and improving the mechanical properties of finished products.

| Application Area | Description | Benefits |

|---|---|---|

| Coatings | Used in automotive and industrial coatings. | Fast drying time, improved durability. |

| Inks | Common in printing inks for packaging. | High gloss finish, resistance to abrasion. |

| Adhesives | Utilized in structural adhesives for bonding. | Strong adhesion, quick setting time. |

Dental Materials

In the dental field, ITX is employed in the formulation of dental composites and adhesives. Its photoinitiating properties allow for controlled polymerization under UV light, enabling quicker dental procedures while maintaining excellent aesthetic and mechanical properties.

| Dental Application | Material Type | Advantages |

|---|---|---|

| Dental Composites | Light-cured resins | Enhanced strength and aesthetic appeal. |

| Adhesives | Bonding agents | Rapid curing reduces patient chair time. |

Microfabrication Processes

ITX plays a significant role in the production of optical fibers and electronic devices. It serves as a sensitizer or photoinitiator in photosensitive resins used for intricate microfabrication processes.

| Microfabrication Area | Usage | Impact |

|---|---|---|

| Optical Fibers | Photosensitive resins | Enables precise patterning and high-quality fiber production. |

| Electronics | Microfabrication techniques | Supports the manufacture of complex electronic components with high precision. |

Food Packaging

Research has indicated that ITX can migrate from food packaging into food products, raising safety concerns. Studies have developed methods to detect ITX in food packaging materials using high-performance liquid chromatography (HPLC).

Case Study: Migration Detection

- Study Focus : Analyzed over 100 food products packaged in cartons.

- Findings : ITX was detected in 36 out of 137 packages (26%), with significant migration observed in 75% of positive samples.

- Detection Method : HPLC-DAD/FLD with a limit of detection at 2 µg L^-1.

Environmental Monitoring

Due to its potential environmental impact, ITX has been studied for its presence in indoor dust and sewage sludge. Monitoring its levels is essential for assessing pollution from photoinitiators used in various industrial applications.

Case Study 1: Photoinitiator Efficiency

A study investigated the efficiency of ITX as a photoinitiator in a novel bicomponent alkyd system designed to reduce cobalt-based driers' usage due to health concerns. The results demonstrated that ITX significantly enhanced the curing process under visible light irradiation, promoting faster polymerization while minimizing harmful emissions.

Case Study 2: Food Safety Assessment

In Germany, a comprehensive assessment was conducted to evaluate the occurrence of ITX in food packaging materials. The study utilized advanced extraction methods followed by HPLC analysis to quantify ITX levels, revealing critical insights into its migration behavior and potential health risks associated with contaminated food products.

Mecanismo De Acción

El mecanismo de acción de la 2-Isopropil Tioxantona implica su excitación por luz visible, lo que lleva a la formación de un estado triplete excitado. Este estado excitado puede sufrir reducción para formar un anión radical, que luego puede participar en varias reacciones fotoquímicas. La capacidad del compuesto para generar radicales lo convierte en un fotoiniciador eficaz en los procesos de polimerización .

Compuestos Similares:

- Tioxantona

- 2-Metil Tioxantona

- 2-Cloro Tioxantona

Comparación: La 2-Isopropil Tioxantona es única debido a su alta energía de triplete y su tiempo de vida relativamente largo de triplete, lo que mejora su eficiencia como fotoiniciador. En comparación con otros derivados de tioxantona, ofrece un mejor rendimiento en aplicaciones de curado por UV y tiene un rango más amplio de usos industriales .

Comparación Con Compuestos Similares

- Thioxanthone

- 2-Methyl Thioxanthone

- 2-Chloro Thioxanthone

Comparison: 2-Isopropyl Thioxanthone is unique due to its high triplet energy and relatively long triplet lifetime, which enhance its efficiency as a photoinitiator. Compared to other thioxanthone derivatives, it offers better performance in UV-curing applications and has a broader range of industrial uses .

Actividad Biológica

2-Isopropylthioxanthone (2-ITX) is a compound primarily recognized for its role as a photoinitiator in ultraviolet (UV) curing processes, particularly in printing inks and food packaging materials. Its biological activity has garnered attention due to its potential effects on human health and the environment, particularly concerning endocrine disruption.

2-ITX is a thioxanthone derivative with the chemical formula . It is widely used in UV-cured inks due to its ability to initiate polymerization upon exposure to UV light, leading to rapid curing and high-quality prints. However, concerns have arisen regarding its migration from packaging materials into food products, prompting investigations into its biological effects and safety.

Endocrine Disruption Potential

Recent studies have indicated that 2-ITX exhibits antiestrogenic properties. In vitro assays revealed that 2-ITX can decrease the estrogenicity of estradiol (E2) and activate interactions between estrogen receptor alpha (ERα) and aryl hydrocarbon receptor (AhR) signaling pathways. This disruption could potentially affect reproductive processes in aquatic organisms, as demonstrated in juvenile goldfish studies where exposure to 2-ITX led to significant hormonal alterations .

Toxicological Studies

A comprehensive toxicological assessment of 2-ITX has been conducted to evaluate its safety profile. Key findings include:

- No Anxiolytic or Sedative Effects : In vivo studies on rats showed that 2-ITX did not exert anxiolytic or sedative effects when administered orally. Behavioral tests indicated no significant impact on central nervous system functions or the binding characteristics of benzodiazepine receptors .

- Lack of Genotoxicity : Studies assessing micronucleus formation and other genotoxic endpoints indicated that 2-ITX did not produce significant genotoxic effects in animal models .

Migration Studies

The migration of 2-ITX from packaging materials into food has been a focal point of research due to safety concerns. A study analyzed over 100 food products packaged in materials containing 2-ITX. Key results included:

- Detection Rates : 2-ITX was detected in 26% of the packaging samples tested, with significant migration observed in 75% of those positive samples.

- Concentration Levels : The maximum concentration found was up to 357 µg/kg in orange juice, raising concerns about dietary exposure levels .

Summary of Research Findings

Propiedades

IUPAC Name |

2-propan-2-ylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044691 | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5495-84-1 | |

| Record name | 2-Isopropylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5495-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005495841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KUS6SE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.